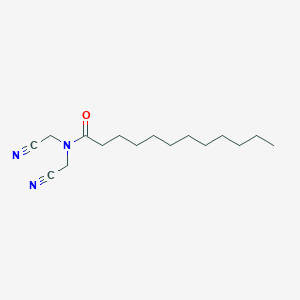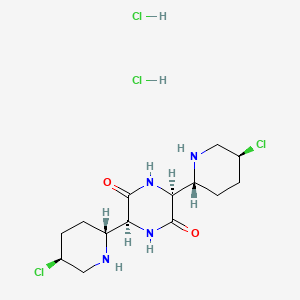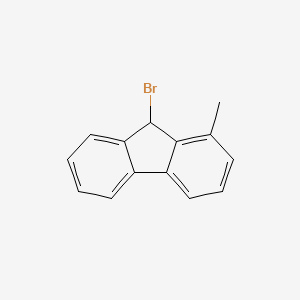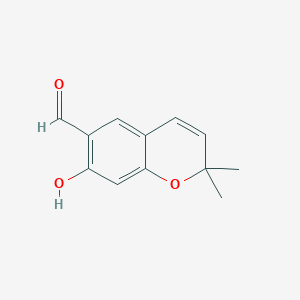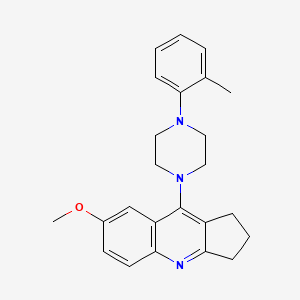
7-Methoxy-9-(4-(2-methylphenyl)-1-piperazinyl)-2,3-dihydro-1H-cyclopenta(b)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-9-(4-(2-methylphenyl)-1-piperazinyl)-2,3-dihydro-1H-cyclopenta(b)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-9-(4-(2-methylphenyl)-1-piperazinyl)-2,3-dihydro-1H-cyclopenta(b)quinoline typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a quinoline derivative, followed by the introduction of the piperazine moiety through nucleophilic substitution reactions. The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-9-(4-(2-methylphenyl)-1-piperazinyl)-2,3-dihydro-1H-cyclopenta(b)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the quinoline and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to the formation of dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-9-(4-(2-methylphenyl)-1-piperazinyl)-2,3-dihydro-1H-cyclopenta(b)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-Methoxy-9-(4-(2-methylphenyl)-1-piperazinyl)-2,3-dihydro-1H-cyclopenta(b)quinoline involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The exact pathways and molecular interactions are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Microthecaline A: A quinoline-serrulatane alkaloid with a similar tricyclic structure.
Thioxanthone Derivatives: Compounds with similar heteroannulated structures.
Uniqueness
What sets 7-Methoxy-9-(4-(2-methylphenyl)-1-piperazinyl)-2,3-dihydro-1H-cyclopenta(b)quinoline apart is its unique combination of functional groups and its potential pharmacological properties. Its methoxy and piperazine moieties contribute to its distinct chemical behavior and biological activity.
This compound continues to be an area of active research, with ongoing studies aimed at uncovering its full potential in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
40527-89-7 |
|---|---|
Molekularformel |
C24H27N3O |
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
7-methoxy-9-[4-(2-methylphenyl)piperazin-1-yl]-2,3-dihydro-1H-cyclopenta[b]quinoline |
InChI |
InChI=1S/C24H27N3O/c1-17-6-3-4-9-23(17)26-12-14-27(15-13-26)24-19-7-5-8-21(19)25-22-11-10-18(28-2)16-20(22)24/h3-4,6,9-11,16H,5,7-8,12-15H2,1-2H3 |
InChI-Schlüssel |
VVWAQVRTZWSURP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=C4CCCC4=NC5=C3C=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane](/img/structure/B14673559.png)
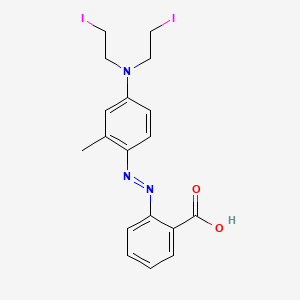
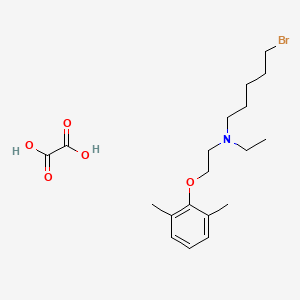

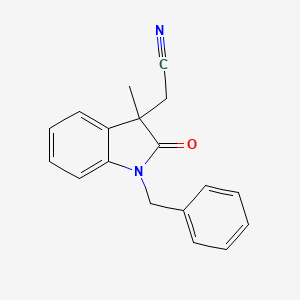
![4H-Furo[3,2-f]indazole](/img/structure/B14673594.png)
![7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14673602.png)
![1,1'-[2-Chloro-2-(4-methoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14673605.png)
